molecular formula C24H23FN4O2 B14935946 N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B14935946
M. Wt: 418.5 g/mol
InChI Key: UARFRXACWZMMGJ-UHFFFAOYSA-N
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Description

N-{3-[(2-Fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group and a 3-[(2-fluorophenyl)carbamoyl]phenyl moiety. Key characteristics include:

  • Molecular Formula: C₂₄H₂₃FN₄O₂
  • Molecular Weight: 418.47 g/mol
  • logP: 4.2078 (indicative of moderate lipophilicity)
  • Structure: The piperazine ring adopts a chair conformation, with one nitrogen linked to a phenyl group and the other to a carboxamide bridge. The carbamoyl group on the phenyl ring contains a 2-fluorophenyl substituent, introducing steric and electronic effects .

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H23FN4O2/c25-21-11-4-5-12-22(21)27-23(30)18-7-6-8-19(17-18)26-24(31)29-15-13-28(14-16-29)20-9-2-1-3-10-20/h1-12,17H,13-16H2,(H,26,31)(H,27,30)

InChI Key

UARFRXACWZMMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the phenyl groups: Phenyl groups can be introduced via substitution reactions using phenyl halides and suitable catalysts.

    Attachment of the fluorophenyl group: This step often involves the use of fluorophenyl isocyanate in the presence of a base to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the carbamoyl group.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

SAR Trends :

  • Halogen Substituents : Fluorine (small, electronegative) improves target binding and pharmacokinetics compared to chlorine (bulkier, less electronegative) .
  • Heterocyclic Moieties : Furoyl () and benzooxazine () groups enhance solubility or stability but may alter binding kinetics.
  • Carboxamide vs.
  • Phenylpiperazine Conformation : Chair conformation (common in piperazine derivatives) optimizes spatial arrangement for receptor interactions .

Biological Activity

N-{3-[(2-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide, with the CAS number 1324067-64-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H23_{23}FN4_{4}O2_{2}
  • Molecular Weight : 418.5 g/mol

The compound features a piperazine core substituted with various functional groups, including a fluorophenyl moiety and a carbamoyl group, which may influence its biological interactions.

Recent studies suggest that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Compounds in the piperazine class have shown promise in inhibiting tumor growth. For instance, related piperazine derivatives have been reported to inhibit glycolysis in cancer cells, leading to reduced proliferation rates .
  • Neuropharmacological Effects : Some studies indicate that piperazine derivatives can act as antagonists at various neurotransmitter receptors, potentially impacting conditions such as anxiety and depression .
  • Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

In Vitro Studies

Research has highlighted the effectiveness of this compound in various in vitro assays:

  • Cell Proliferation Assays : The compound exhibited significant inhibition of cell growth in several cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the efficacy and safety profile of this compound:

  • Tumor Xenograft Models : In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls.
  • Toxicity Assessments : Safety evaluations indicated low systemic toxicity, making it a candidate for further development .

Case Studies

Several case studies have documented the therapeutic potential of related compounds:

  • Case Study on Anticancer Activity : A study involving a piperazine derivative showed promising results in patients with advanced cancer, leading to improved survival rates when combined with standard chemotherapy .
  • Neuroprotective Effects : Another case highlighted the use of a similar piperazine compound in patients with neurodegenerative disorders, reporting improvements in cognitive function and reduced symptoms of anxiety .

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